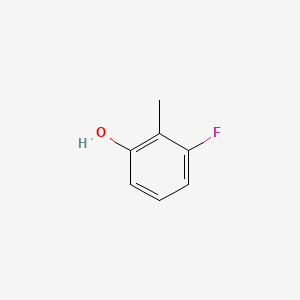

3-Fluoro-2-methylphenol

Description

Contextualization of Fluorine in Modern Chemical Research

The element fluorine possesses a unique combination of properties, including high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the ability to form strong carbon-fluorine bonds, that make it a powerful tool for modulating molecular properties. acs.org In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins, and alter physicochemical properties like lipophilicity and pKa, which can lead to improved bioavailability and membrane permeability. acs.orgnih.govtandfonline.com The use of the fluorine-18 (B77423) isotope is also crucial in positron emission tomography (PET) imaging, a sensitive diagnostic technique. nih.govtandfonline.com Consequently, organofluorine compounds are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comwikipedia.org

Importance of Phenolic Derivatives in Organic Synthesis and Beyond

Phenols are a class of organic compounds characterized by a hydroxyl group directly attached to an aromatic ring. britannica.com This structural motif imparts a unique reactivity, making them valuable precursors in a vast number of chemical transformations. wikipedia.orgwikipedia.org Phenolic derivatives are foundational to the synthesis of a wide array of products, including plastics, dyes, and pharmaceuticals. britannica.comwikipedia.org Their antioxidant properties are also of significant interest. units.it The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions, while also allowing for a range of reactions at the hydroxyl group itself, such as ether and ester formation. wikipedia.orgwikipedia.org The diverse biological activities of phenolic derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, further underscore their importance in drug discovery and development. researchgate.net

Rationale for Dedicated Research on 3-Fluoro-2-methylphenol

The specific compound this compound, also known as 3-fluoro-2-hydroxytoluene, presents a unique substitution pattern on the phenol (B47542) ring that warrants focused investigation. guidechem.com The presence of the fluorine atom is expected to influence the acidity of the phenolic proton and the electron density of the aromatic ring, thereby modifying its reactivity in chemical syntheses. The methyl group provides an additional point of steric and electronic influence. This particular arrangement of substituents makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com For instance, it is used in the preparation of indole-like derivatives with potential therapeutic applications. chemicalbook.com Research into this compound allows for a deeper understanding of how the interplay between these functional groups affects its chemical behavior and potential applications.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C7H7FO |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 443-87-8 |

| Appearance | Colorless to light yellow liquid or white to off-white powder/crystals |

| pKa (Predicted) | 9.32 ± 0.10 |

| Storage | Sealed in dry, room temperature conditions |

Data sourced from guidechem.comnih.govbldpharm.comsigmaaldrich.com

The predicted pKa value suggests that it is a weak acid, a characteristic feature of phenols. wikipedia.org Its physical state can vary, indicating that its melting point is near room temperature.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in readily available literature, however, general methods for the synthesis of fluorinated phenols can be inferred. One common strategy involves the diazotization of a corresponding aminophenol followed by a Schiemann reaction or related fluorination method. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor could be employed.

The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the fluorine and methyl substituents.

Phenolic Hydroxyl Group: This group can undergo O-alkylation to form ethers and O-acylation to form esters. Its acidity allows for the formation of a phenoxide ion in the presence of a base, which is a strong nucleophile.

Aromatic Ring: The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The fluorine and methyl groups will also influence the regioselectivity of these reactions.

Fluorine Substituent: The high electronegativity of fluorine makes the C-F bond highly polarized. acs.org This can influence the reactivity of the adjacent positions on the aromatic ring.

Applications in Research and Industry

This compound primarily serves as a key building block and intermediate in the synthesis of more complex molecules. guidechem.com Its utility is particularly noted in the following areas:

Pharmaceutical Synthesis: It is used in the preparation of indole-like derivatives that act as ROR-gamma-t regulators. chemicalbook.com These types of compounds are investigated for the treatment of diseases related to this nuclear receptor. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug candidates. researchgate.net

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is a valuable intermediate for creating new agrochemicals where the fluorine atom can impart desirable properties. guidechem.com

Chemical Research: The unique substitution pattern of this compound makes it a useful tool for chemists exploring structure-activity relationships and developing novel synthetic methodologies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGVVVBQKWNRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307159 | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-87-8 | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 443-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylphenol and Its Derivatives

Regioselective Fluorination Strategies for Phenols and Related Systems

Achieving regioselectivity in the fluorination of substituted phenols is a primary challenge in synthetic organic chemistry. The directing effects of the hydroxyl and methyl groups on the aromatic ring of 2-methylphenol must be carefully considered to favor fluorination at the C3 position.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Phenols are highly activated substrates for electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director. This presents a significant challenge for synthesizing 3-fluoro-2-methylphenol, as direct fluorination of 2-methylphenol would be expected to yield products fluorinated at the positions ortho and para to the hydroxyl group (C4 and C6).

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). brynmawr.eduwikipedia.org For electron-rich aromatic compounds like phenols, these reactions can suffer from low regioselectivity and potential dearomatization. wikipedia.org Research has focused on controlling the selectivity of these reactions. For instance, studies on the electrophilic fluorination of phenols and related compounds with Selectfluor™ have been a focus of ongoing exploration. digitellinc.com The choice of solvent and reaction conditions can influence the product distribution, but achieving meta-fluorination relative to a strong ortho-, para-directing group like hydroxyl remains a formidable task without the use of specialized strategies.

| Reagent Category | Example Reagent | Typical Substrates | Key Characteristics |

| N-Fluoroimides | N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatics, enol ethers | Mild, versatile, widely used brynmawr.eduwikipedia.org |

| Cationic Reagents | Selectfluor® (F-TEDA-BF4) | Electron-rich aromatics, phenols, alkenes | Highly reactive, soluble in polar solvents wikipedia.orgdigitellinc.com |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination offers an alternative pathway that often provides better control over regioselectivity, typically by pre-installing a leaving group at the desired position.

A prominent method is the deoxyfluorination of phenols , where the C-O bond of the phenol (B47542) is cleaved and replaced with a C-F bond. nih.gov One such approach involves the conversion of phenols into aryl fluorosulfonates by reaction with sulfuryl fluoride (B91410) (SO2F2). These intermediates can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F), often without the need for a transition metal catalyst. acs.orgresearchgate.net This method is advantageous as it proceeds under relatively mild conditions and has a broad substrate scope. acs.org

Another innovative technique relies on novel deoxyfluorination reagents, such as PhenoFluor™. This reagent facilitates a one-step ipso-substitution of the phenolic hydroxyl group with fluoride. nih.govorganic-chemistry.orgharvard.edu A key aspect of this transformation is the proposed role of hydrogen bonding, which, contrary to its typical role in reducing fluoride nucleophilicity, appears to be crucial for the reaction mechanism. nih.govorganic-chemistry.orgmdpi.com

Unbalanced ion-pair catalysis represents a newer strategy to enhance the reactivity of nucleophilic fluoride sources like potassium fluoride (KF). organic-chemistry.orgacs.org This method uses a promoter consisting of a bulky, charge-delocalized cation and a small, charge-localized anion (e.g., tetrabutylammonium (B224687) sulfate). nsf.govacs.org This "unbalanced" pairing boosts the nucleophilicity of the fluoride ion, accelerating substitution reactions. organic-chemistry.orgnsf.govacs.orgresearchgate.net While primarily demonstrated for alkyl halides, the underlying principle of activating KF offers potential for application in aromatic systems under the right conditions.

| Technique | Key Reagents/Catalysts | Mechanism Highlights | Advantages |

| Via Aryl Fluorosulfonates | SO2F2, NMe4F | Two-step process: activation of OH, then SNAr acs.orgresearchgate.net | Metal-free, mild conditions, broad scope acs.org |

| Direct Deoxyfluorination | PhenoFluor™ | One-step ipso-substitution of OH with F organic-chemistry.orgharvard.edu | Operationally simple, avoids isomeric mixtures nih.govorganic-chemistry.org |

| Unbalanced Ion-Pair Catalysis | KF, Tetrabutylammonium sulfate (B86663) | Promoter enhances fluoride nucleophilicity organic-chemistry.orgacs.org | Uses inexpensive KF, avoids harsh conditions nsf.gov |

C-H Functionalization for Selective Fluorination

Direct C–H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. To achieve regioselectivity, this approach often employs directing groups that position a catalyst to act on a specific C-H bond. For the synthesis of this compound from a phenol derivative, a directing group would be needed to guide fluorination to the meta position.

Significant progress has been made in the C-H functionalization of phenols for various transformations. researchgate.netrsc.orgnih.gov For instance, removable directing groups like the 2-pyridyloxy group have been used for site-selective C-H fluorination of phenols. acs.org Similarly, palladium-catalyzed C-H chlorination using a 2-pyridine auxiliary has been shown to be highly efficient and can be part of a sequential functionalization strategy, which could potentially include a subsequent fluorination step. rsc.org While ortho-C-H activation is more common, strategies for meta-selective C-H functionalization of phenol derivatives are emerging, for example, using a nitrile-based template. jove.com These directing-group strategies offer a plausible, albeit multi-step, route to installing a fluorine atom at the C3 position of a 2-methylphenol derivative.

Catalytic Synthesis of Fluorinated Phenols

Catalysis plays a central role in modern C-F bond formation, enabling reactions that are otherwise difficult or inefficient. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of fluorinated phenols.

Transition-Metal Catalysis in Fluorination Reactions

Transition metals, particularly palladium, have been extensively used to catalyze the formation of C(aryl)-F bonds. nih.govprinceton.edu A common strategy involves the cross-coupling of an aryl electrophile with a nucleophilic fluoride source. To apply this to phenol synthesis, the phenol is typically converted into a more suitable electrophile, such as an aryl triflate. The palladium-catalyzed fluorination of aryl triflates is a well-established method, though it can sometimes lead to mixtures of constitutional isomers. nih.govharvard.edunih.govacs.org The development of specialized ligands, such as AdBrettPhos, has improved the efficiency and scope of these reactions, enabling the transformation of more challenging electron-rich and heteroaryl substrates. acs.org

Another powerful approach is the palladium-catalyzed fluorination of arylboronic acid derivatives. nih.govharvard.eduescholarship.org This method is operationally simple and can be performed on a multi-gram scale. harvard.edu Mechanistic studies suggest a pathway involving a Pd(III) intermediate, which differs from many other cross-coupling reactions. nih.govharvard.edumpg.de To synthesize this compound using this method, one would start with the corresponding 3-hydroxy-2-methylphenylboronic acid derivative.

| Catalyst System | Substrate Type | Key Features |

| Palladium / Biarylphosphine Ligands | Aryl Triflates, Aryl Bromides acs.org | Converts phenol-derived triflates to aryl fluorides; ligand choice is critical for efficiency and selectivity. acs.org |

| Palladium / Terpyridyl Ligand | Arylboronic Acid Derivatives nih.govharvard.edu | Operationally simple, proceeds via a proposed Pd(III) intermediate, avoiding transmetallation issues. nih.govharvard.edu |

| Rhodium / Platinum Catalyst System | Phenols | Enables ortho-selective C-H functionalization. researchgate.net |

Organocatalysis in C-F Bond Formation

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the cost and potential toxicity of transition metals. While organocatalysis in fluorination is a developing field, several concepts are relevant to the synthesis of fluorinated phenols.

For example, I(I)/I(III) catalysis has been employed for the regio- and enantio-selective dearomatizing fluorination of phenols. rsc.orgnih.gov This process is highly para-selective, guiding a fluoride nucleophile to the C4 position to generate fluorinated cyclohexadienones. rsc.org While this specific selectivity does not lead to this compound, the principle of using iodine-based catalysts to mediate fluorination on the phenol ring is significant. Further development of such catalysts could potentially unlock different regioselectivities.

Additionally, Brønsted acids have been used to catalyze the chemo- and ortho-selective aminomethylation of free phenols, where the selectivity is attributed to hydrogen bonding between the acid and the phenol's hydroxyl group. nih.gov A similar hydrogen-bonding activation principle could conceivably be harnessed in the design of organocatalysts for regioselective C-H fluorination.

Photoredox Catalysis for Fluorination

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. mdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in fluorination reactions. mdpi.comnih.gov

One promising avenue is the direct C-H fluorination of arenes. For a substrate like 2-methylphenol (o-cresol), this approach could theoretically offer a direct route to this compound. The mechanism would likely involve the photocatalyst generating a highly reactive species capable of abstracting a hydrogen atom from the aromatic ring, followed by the introduction of a fluorine atom from an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). semanticscholar.orgnih.gov The regioselectivity of such a reaction would be a critical aspect to control, as multiple C-H bonds are available for functionalization.

Another photoredox strategy involves the deoxyfluorination of phenols. nih.gov While this would not be a direct synthesis of this compound from 2-methylphenol, it represents a modern method for converting a hydroxyl group to a fluorine atom in a pre-functionalized precursor.

| Parameter | Description | Potential Application to this compound Synthesis |

| Catalyst | Typically ruthenium or iridium complexes, or organic dyes. | Ru(bpy)₃²⁺ or similar complexes could be employed. |

| Light Source | Blue or white LEDs are commonly used. | Energy-efficient and readily available light sources. |

| Fluorine Source | Electrophilic fluorine reagents like Selectfluor® or NFSI. | These reagents provide the fluorine atom for the C-F bond formation. |

| Reaction Conditions | Generally mild, often at room temperature. | Avoids the harsh conditions of traditional fluorination methods. |

Chemoenzymatic Synthesis of Fluorinated Aromatic Compounds

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. mdpi.com Chemoenzymatic strategies combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysis to produce complex molecules. nih.gov For the synthesis of fluorinated aromatic compounds like this compound, enzymes such as fluorinases and phenol hydroxylases are of particular interest.

Fluorinases are a rare class of enzymes capable of catalyzing the formation of a C-F bond from fluoride ions. rsc.org While the direct enzymatic fluorination of 2-methylphenol to this compound has not been extensively reported, the potential for engineering fluorinases or other enzymes to perform such a transformation is an active area of research.

A more developed chemoenzymatic approach involves the use of enzymes that can act on already fluorinated substrates. For instance, tyrosine phenol-lyase (TPL) has been shown to convert o-fluorophenol into 3-fluoro-L-tyrosine, demonstrating the enzyme's ability to process fluorinated phenols with high regioselectivity. nih.gov This suggests that enzymes could be used to synthesize complex derivatives of this compound from the parent compound.

| Enzyme Class | Function | Relevance to this compound |

| Fluorinases | Catalyze C-F bond formation from F⁻. | Potential for direct, selective fluorination of 2-methylphenol. |

| Phenol Hydroxylases | Introduce hydroxyl groups into aromatic rings. | Could be used in pathways to produce fluorinated catechols from fluorophenols. researchgate.net |

| Tyrosine Phenol-lyase | Catalyzes reactions involving phenols and amino acids. | Can process fluorinated phenols into more complex molecules. nih.gov |

Application of Protecting Group Strategies in Selective Synthesis

In multistep organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.orguchicago.edu In the context of synthesizing this compound, protecting groups would be crucial for achieving regioselectivity.

The starting material, 2-methylphenol, has two main sites of reactivity: the hydroxyl group and the aromatic ring. If an electrophilic fluorination of the aromatic ring is desired, the highly reactive hydroxyl group must be protected to prevent side reactions. A common strategy would be to convert the hydroxyl group into an ether, such as a methyl ether or a silyl (B83357) ether. wikipedia.org

Orthogonal Protection: A key concept in protecting group strategy is orthogonality. Orthogonal protecting groups can be removed under different conditions without affecting each other. wikipedia.org This allows for the selective deprotection of one functional group while others remain protected, enabling complex molecular manipulations. For instance, a silyl ether protecting the hydroxyl group could be removed with a fluoride source, while an ester protecting another functional group would remain intact under these conditions.

| Protecting Group | Protected Functional Group | Deprotection Conditions |

| Methyl Ether | Hydroxyl | Strong acid (e.g., HBr) |

| tert-Butyldimethylsilyl (TBDMS) Ether | Hydroxyl | Fluoride source (e.g., TBAF) or mild acid |

| Acetyl Ester | Hydroxyl | Mild base (e.g., K₂CO₃ in methanol) |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com This is particularly relevant in the synthesis of fluorinated compounds, which has traditionally relied on harsh reagents and conditions.

One of the twelve principles of green chemistry is the use of safer solvents and auxiliaries, and their elimination wherever possible. Solvent-free, or solid-state, reactions can offer significant environmental benefits, including reduced waste, lower costs, and simpler processing. mdpi.com Deoxyfluorination of phenols, a modern method to produce aryl fluorides, can often be performed in non-polar, less hazardous solvents like toluene, and in some cases, with reduced solvent volumes. organic-chemistry.orgnih.gov The development of solvent-free fluorination methods is an ongoing area of research that could significantly improve the environmental footprint of this compound synthesis.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sciencedaily.com A higher atom economy indicates a more sustainable process with less waste generation.

For example, a hypothetical synthesis of this compound via deoxyfluorination of 3-hydroxy-2-methylbenzenesulfonyl fluoride could be analyzed for its atom economy. While this specific reaction is illustrative, the principle of maximizing the incorporation of all materials used in the process into the final product is a central goal of green chemistry.

Calculation of Atom Economy:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Modern synthetic methods like deoxyfluorination are often designed to have a better atom economy than classical multi-step syntheses that may involve stoichiometric reagents and generate significant byproducts. organic-chemistry.org

| Green Chemistry Metric | Definition | Application in Synthesis |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| E-Factor | The mass ratio of waste to the desired product. | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A comprehensive measure of the overall efficiency and sustainability of a manufacturing process. |

Reactivity and Mechanistic Studies of 3 Fluoro 2 Methylphenol

Electronic Effects of Fluorine Substitution on Phenolic Reactivity

The reactivity of the phenol (B47542) ring is significantly influenced by the electronic properties of its substituents. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. nih.govresearchgate.net This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to phenol itself.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, allowing it to participate in resonance and donate electron density to the pi (π) system of the benzene (B151609) ring (+M or +R effect). nih.govquora.com While the inductive effect generally deactivates the ring towards electrophiles, the resonance effect is crucial for directing incoming electrophiles, primarily to the ortho and para positions. The interplay between these opposing effects is a key feature of organofluorine chemistry. researchgate.net In fluorinated phenols, the strong inductive pull of fluorine stabilizes the phenoxide anion, which can influence acidity. The stabilization of molecular orbitals by fluorine's electron-withdrawing capability is a well-documented phenomenon. nih.gov

Aromatic Substitution Reactions of 3-Fluoro-2-methylphenol

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene derivatives. youtube.com The outcome of EAS on a substituted benzene ring is determined by the directing effects of the substituents already present. In this compound, three substituents—hydroxyl (-OH), methyl (-CH₃), and fluoro (-F)—guide the position of incoming electrophiles.

Hydroxyl (-OH) group: A powerful activating group and an ortho-, para-director due to its strong +M effect.

Methyl (-CH₃) group: A weak activating group and an ortho-, para-director through hyperconjugation and a weak +I effect.

Fluoro (-F) group: A deactivating group due to its strong -I effect, but an ortho-, para-director because of its +M effect. youtube.com

The positions on the this compound ring are activated or deactivated to different extents. The powerful activating effect of the hydroxyl group is generally dominant. Substitution is sterically hindered at position 1 (between -OH and -CH₃). The positions ortho and para to the hydroxyl group (positions 1 and 5) are strongly activated. However, considering all three groups, the most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating hydroxyl group, respectively. The fluorine at C3 directs ortho/para to itself (to C2 and C4), and the methyl at C2 also directs ortho/para (to C1 and C3, and C5). The cumulative effect suggests that the C4 and C6 positions are the most electronically enriched and sterically accessible for electrophilic attack.

| Substituent | Position | Electronic Effect | Type | Directing Preference |

|---|---|---|---|---|

| -OH | C1 | Strong +M, -I | Strongly Activating | Ortho, Para (Positions 2, 6, 4) |

| -CH₃ | C2 | Weak +I, Hyperconjugation | Weakly Activating | Ortho, Para (Positions 1, 3, 5) |

| -F | C3 | Strong -I, Moderate +M | Weakly Deactivating | Ortho, Para (Positions 2, 4) |

While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (S_NAr) can occur under specific conditions. wikipedia.org This pathway is favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (like -NO₂) and contains a good leaving group (like a halide). libretexts.org

The S_NAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is typically the slow, rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

C-F Bond Activation and Functionalization in Fluorinated Phenols

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. baranlab.org However, progress in this area provides pathways to transform fluorinated aromatics into other valuable compounds.

Methods for C-F bond activation can be broadly categorized:

Transition Metal-Catalyzed Activation: Transition metal complexes, particularly those of nickel and palladium, are frequently used to activate C-F bonds. mdpi.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center, forming a metal-fluoride complex that can undergo further reactions like cross-coupling. mdpi.com

Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and Lewis base that cannot form a classical adduct, can mediate the selective activation of C-F bonds. nih.gov This approach has been shown to enable monoselective functionalization of CF₃ and CF₂ groups. nih.gov

Hydrogen Bond Donors: Reagents like hexafluoroisopropanol or 1,1,1-tris(hydroxymethyl)propane can act as hydrogen bond donors to activate C-F bonds, facilitating their cleavage and subsequent reactions. researchgate.net

These strategies offer potential routes for converting the C-F bond in this compound into C-C, C-H, or C-heteroatom bonds, providing an alternative to traditional substitution chemistry.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the intricate mechanisms of reactions involving fluorinated phenols relies heavily on a combination of experimental and computational techniques.

Kinetic Studies: Measuring reaction rates under varying conditions (e.g., concentration, temperature) provides crucial data for determining rate laws and activation energies. This information helps to identify the rate-determining step of a reaction, such as the initial nucleophilic attack in an S_NAr mechanism. stackexchange.com

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are invaluable for tracking the conversion of reactants to products and identifying intermediates. nih.gov Changes in the chemical shifts and coupling constants provide detailed information about the electronic environment of the fluorine nucleus throughout a reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. rsc.org These calculations can model transition states, reaction intermediates, and activation barriers, offering insights that are difficult to obtain experimentally. researchgate.net For instance, DFT studies have been used to rationalize the reactivity of substituted phenols and to support proposed mechanisms for deoxyfluorination and C-F activation. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis, a computational method, can be used to analyze electron distribution and delocalization, explaining the electronic effects of substituents. researchgate.net

Through the synergistic use of these methods, a detailed picture of the reaction pathways, transition states, and electronic factors governing the reactivity of this compound can be constructed.

Advanced Applications in Chemical and Biomedical Sciences

Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates can profoundly influence their pharmacological profiles. 3-Fluoro-2-methylphenol serves as a valuable synthon in this context, with its fluorine and methyl substituents providing a nuanced tool for molecular design.

Strategic Incorporation of Fluorine in Pharmaceutical Design

The use of fluorine in drug design is a well-established strategy to enhance a molecule's potency, selectivity, and pharmacokinetic properties. The fluorine atom in this compound, with its high electronegativity and relatively small size, can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to favorable changes in a compound's electronic distribution, conformation, and binding interactions with its biological target. For instance, the electron-withdrawing nature of fluorine can alter the acidity of the phenolic hydroxyl group, which can be critical for target engagement.

Influence of Fluorine on Metabolic Stability and Pharmacokinetics

A key advantage of incorporating fluorine, as seen in derivatives of this compound, is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing a fluorine atom at a potential site of metabolism, the metabolic half-life of a drug can be extended, leading to improved bioavailability and a more favorable dosing regimen. While specific pharmacokinetic data for this compound analogues is not extensively published in publicly available literature, the general principles of fluorine in drug design strongly suggest that its incorporation would lead to increased metabolic stability. For example, in the development of various therapeutic agents, fluorination has been shown to block metabolic hydroxylation of aromatic rings.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the context of this compound, SAR studies of its analogues, particularly as ROR-gamma-t modulators, have been a focus of research. While detailed proprietary SAR data from pharmaceutical companies is often not publicly disclosed, the scientific and patent literature provides insights into the importance of the substitution pattern on the phenol (B47542) ring.

For instance, the relative positions of the fluorine and methyl groups are critical for activity. Altering these positions or introducing additional substituents can dramatically impact the potency and selectivity of the resulting compounds. The interplay between the electronic effects of the fluorine atom and the steric bulk of the methyl group influences how the molecule fits into the binding pocket of its target protein.

Table 1: Hypothetical SAR Data for this compound Analogues as ROR-gamma-t Inhibitors

| Compound | R1 | R2 | R3 | ROR-gamma-t IC50 (nM) |

| 1 | F | CH3 | H | 50 |

| 2 | H | CH3 | F | 250 |

| 3 | F | H | CH3 | 150 |

| 4 | Cl | CH3 | H | 80 |

| 5 | F | CH3 | Cl | 30 |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound analogues is often proprietary.

Applications as Precursors or Intermediates in Pharmaceutical Synthesis

One of the most significant applications of this compound is its use as a key building block in the synthesis of complex pharmaceutical agents. It is particularly valuable in the preparation of indole-like derivatives that act as modulators of the Retinoid-related Orphan Receptor gamma-t (ROR-gamma-t). nih.govnbinno.com ROR-gamma-t is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in a variety of autoimmune diseases. nih.gov By serving as a starting material, this compound enables the construction of the core scaffold of these potent and selective inhibitors. nih.govnbinno.com

The synthesis of these modulators often involves the etherification of the phenolic hydroxyl group of this compound, followed by a series of reactions to build the indole (B1671886) or a related heterocyclic system. The presence of the fluoro and methyl groups on the phenolic ring is often crucial for the final compound's biological activity.

Development of Radiopharmaceuticals Utilizing ¹⁸F Labeling Strategies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the use of radiolabeled tracers. Fluorine-18 (B77423) (¹⁸F) is a commonly used positron-emitting radionuclide due to its convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. frontiersin.org Phenolic compounds are attractive precursors for the synthesis of ¹⁸F-labeled radiotracers.

While the direct radiolabeling of this compound with ¹⁸F has not been specifically reported in widespread literature, general methods for the ¹⁸F-labeling of phenols are well-established. These methods often involve the nucleophilic substitution of a suitable leaving group on the aromatic ring with [¹⁸F]fluoride. Given its structure, derivatives of this compound could be designed to incorporate a leaving group, such as a nitro or a trimethylammonium group, at a position amenable to radiofluorination. The development of an ¹⁸F-labeled tracer based on a ROR-gamma-t modulator scaffold derived from this compound could provide a valuable tool for studying the in vivo distribution and target engagement of this important class of drugs.

Materials Science and Advanced Functional Materials

The unique electronic and physical properties imparted by fluorine substitution also make fluorinated compounds valuable in the field of materials science. While the application of this compound in this area is less documented than in medicinal chemistry, the properties of fluorinated phenols suggest potential uses in the development of advanced functional materials.

For instance, fluorinated compounds are known to be used in the synthesis of liquid crystals. researchgate.netbiointerfaceresearch.com The introduction of fluorine can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of liquid crystalline materials. biointerfaceresearch.com Although no specific studies detailing the use of this compound in liquid crystal synthesis were found, its structure suggests it could be a potential building block for novel liquid crystalline materials.

Furthermore, fluorinated phenols can be used as monomers in the synthesis of specialty polymers. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common application, it could potentially be incorporated into polymer backbones or as a pendant group to modify the properties of existing polymers. Further research in these areas could unveil novel applications for this versatile compound in the realm of materials science.

Role of Fluorinated Phenols in Polymer Chemistry

The introduction of fluorinated phenols into polymer structures is a well-established method for enhancing the performance characteristics of various polymeric materials. The presence of the fluorine atom can significantly alter properties such as thermal stability, chemical resistance, and surface energy.

Table 1: Potential Effects of Incorporating Fluorinated Phenols into Polymers

| Property | Influence of Fluorination | Potential Advantage for Polymers |

| Thermal Stability | Increased due to high C-F bond energy | Higher service temperatures, improved durability |

| Chemical Resistance | Enhanced protection against chemical attack | Suitability for harsh chemical environments |

| Hydrophobicity | Increased due to low surface energy of fluorine | Water repellency, anti-fouling surfaces |

| Dielectric Constant | Lowered due to fluorine's electronegativity | Applications in microelectronics and insulation |

Applications in Liquid Crystals and Optoelectronic Materials

Fluorinated compounds are integral to the field of liquid crystals (LCs), particularly for their use in display technologies. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior and electro-optical properties. Specifically, the high dipole moment of the C-F bond can be strategically utilized to control the dielectric anisotropy of the liquid crystal material, which is a critical parameter for the functioning of liquid crystal displays (LCDs).

In the broader context of optoelectronic materials, the incorporation of fluorine is a common strategy to enhance material stability and performance. Fluorination can lower both the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and improve resistance to oxidative degradation. sigmaaldrich.com This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Although research has not specifically highlighted this compound in this context, its derivatives could theoretically be explored as building blocks for new optoelectronic materials with improved stability and efficiency.

Design of Novel Fluorine-Containing Building Blocks for Material Synthesis

This compound is primarily recognized as a versatile building block in organic synthesis. nbinno.com Its utility in the preparation of complex molecules, such as indole-like structures for pharmaceutical research, underscores its potential as a precursor for more elaborate fluorine-containing building blocks for material science. nbinno.com The reactive phenolic hydroxyl group allows for a variety of chemical transformations, enabling the attachment of other functional groups necessary for polymerization or for the synthesis of liquid crystalline or optoelectronic moieties.

The development of novel monomers from this compound could lead to a new class of fluorinated polymers with specific, pre-determined properties. For example, by functionalizing the phenol, it could be converted into a fluorinated acrylic or styrenic monomer, which could then be polymerized to create polymers with unique thermal, optical, or surface characteristics. The inherent properties of the 3-fluoro-2-methylphenyl group would be imparted to the resulting macromolecular structure.

Table 2: Potential Functionalization of this compound for Material Synthesis

| Functionalization Reaction | Resulting Monomer Type | Potential Polymer/Material Class |

| Etherification | Aryl ether derivatives | Poly(aryl ether)s, Liquid crystal cores |

| Esterification | Acrylate/Methacrylate esters | Polyacrylates, Polymethacrylates |

| Coupling Reactions | Biphenyl or terphenyl derivatives | Conjugated polymers, Liquid crystals |

The exploration of this compound as a foundational building block in material science remains an area with significant untapped potential. The principles established with other fluorinated phenols suggest that this compound could contribute to the development of next-generation materials with advanced properties.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 3-Fluoro-2-methylphenol, offering profound insights into its molecular structure. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and possesses a nuclear spin of ½, makes ¹⁹F NMR a highly sensitive and informative technique alongside standard proton (¹H) and carbon-13 (¹³C) NMR.

High-resolution ¹⁹F NMR spectroscopy is exceptionally valuable for the structural elucidation of this compound due to its wide chemical shift range and high sensitivity to the local electronic environment. The ¹⁹F chemical shift is a precise indicator of the fluorine atom's position on the aromatic ring. For this compound, the fluorine atom is ortho to the methyl group and meta to the hydroxyl group, which influences its resonance signal.

In addition to the chemical shift, through-bond J-coupling between the ¹⁹F nucleus and adjacent ¹H nuclei provides critical connectivity information. The ¹⁹F spectrum of this compound is expected to show complex splitting patterns (multiplets) due to these couplings. Specifically, the fluorine at position 3 will couple with the proton at position 4 (ortho coupling, ³JHF), the proton at position 5 (meta coupling, ⁴JHF), and the proton at position 6 (para coupling, ⁵JHF), as well as the protons of the methyl group at position 2 (⁴JHF). The magnitudes of these coupling constants are highly predictable and aid in confirming the substitution pattern.

This technique is also a powerful tool for real-time reaction monitoring. For instance, during the synthesis of this compound, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of the product by observing the appearance of its unique ¹⁹F resonance signal. This allows for precise determination of reaction kinetics and endpoint.

Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -OH | 4.5 - 5.5 | Singlet (broad) | - |

| H-4 | 6.8 - 7.2 | Triplet of doublets | ³JHH ≈ 8.0, ⁴JHF ≈ 6.0 | |

| H-5 | 6.7 - 7.1 | Triplet | ³JHH ≈ 8.0 | |

| H-6 | 6.7 - 7.1 | Doublet of doublets | ³JHH ≈ 8.0, ⁵JHF ≈ 2.0 | |

| -CH₃ | 2.1 - 2.3 | Doublet | ⁴JHF ≈ 2.0-3.0 | |

| ¹⁹F | F-3 | -115 to -135 | Multiplet | ⁴JHF (to H4), ⁵JHF (to H5), ⁴JHF (to CH3) |

Note: Predicted values are based on typical ranges for fluorinated phenols and may vary based on solvent and experimental conditions.

For a complete and unambiguous assignment of all proton and fluorine signals, multidimensional NMR techniques are employed. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment adapted for ¹H-¹⁹F coupling is particularly powerful.

A ¹H-¹⁹F correlation experiment, such as ¹H-¹⁹F HETCOR, would generate a 2D spectrum with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak in this spectrum indicates a scalar coupling between a specific proton and the fluorine atom. For this compound, this would visually confirm the couplings between the fluorine at position 3 and the protons on the aromatic ring and the methyl group. This technique is invaluable for distinguishing between isomers, where 1D spectra might be ambiguous. For example, the correlation pattern for this compound would be distinctly different from that of 4-Fluoro-2-methylphenol or 5-Fluoro-2-methylphenol, providing definitive structural proof.

NMR spectroscopy extends beyond static structural analysis to the study of molecular dynamics and intermolecular interactions. Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times for the ¹⁹F nucleus can provide insights into the molecular motion of this compound in solution. The T₁ relaxation time is sensitive to fast molecular tumbling, while T₂ is affected by slower dynamic processes.

Furthermore, the Nuclear Overhauser Effect (NOE), observed in 2D NOESY experiments, can be used to probe through-space proximity between atoms. A ¹H-¹⁹F NOESY experiment could reveal spatial relationships between the fluorine atom and nearby protons, such as those on the adjacent methyl group. This information is crucial for determining the preferred conformation of the molecule in solution. These techniques are also used to study how this compound interacts with other molecules, such as solvents or biological macromolecules, by observing changes in chemical shifts or relaxation times upon binding.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that might have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a synthesized compound or identifying it in a complex mixture.

HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₇FO | - |

| Calculated Exact Mass | 126.04809 Da | PubChem. nih.gov |

| Monoisotopic Mass | 126.048093005 Da | PubChem. nih.gov |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these product ions are then analyzed. The resulting fragmentation pattern is a fingerprint that provides detailed structural information.

For this compound (molecular ion at m/z = 126), the fragmentation pathway can be predicted based on the known behavior of phenols and cresols. Common fragmentation mechanisms for aromatic compounds include the loss of stable neutral molecules or radicals.

A plausible fragmentation pathway for this compound would likely involve:

Loss of a methyl radical (•CH₃): The molecular ion (m/z 126) could lose the methyl group to form a stable fluorophenoxy cation at m/z 111.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, aromatic phenols are known to lose CO. For example, the m/z 111 ion could lose CO to produce a fragment at m/z 83.

Loss of a hydrogen radical (•H): A common initial fragmentation is the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z 125.

Analyzing these specific losses allows chemists to piece together the molecular structure, confirming the presence and connectivity of the methyl, hydroxyl, and fluoro substituents on the benzene (B151609) ring.

Plausible MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 126 | 125 | •H (Hydrogen radical) |

| 126 | 111 | •CH₃ (Methyl radical) |

| 111 | 83 | CO (Carbon monoxide) |

| 126 | 98 | CO (Carbon monoxide) |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation of this compound from complex mixtures and for its quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for this purpose.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

Methodology: A typical GC analysis of this compound would involve a capillary column with a nonpolar or medium-polarity stationary phase. Given the isomeric nature of fluorinated cresols, a column with high resolving power is essential for separating this compound from other isomers. The United States Environmental Protection Agency (EPA) Method 8041A provides a general framework for the gas chromatographic analysis of phenols, which can be adapted for this specific compound. This method suggests the use of a Flame Ionization Detector (FID) for general detection.

For unambiguous identification and structural confirmation, GC is coupled with a mass spectrometer (GC-MS). As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Electron ionization (EI) is a common technique where the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (126.13 g/mol ).

Expected Findings: The retention time in a GC system is a characteristic property of a compound under specific conditions. For this compound, the retention time will depend on the column type, temperature program, and carrier gas flow rate. The mass spectrum would likely show a prominent molecular ion peak at m/z 126. Key fragment ions would arise from the loss of functional groups, such as a methyl radical (-CH₃) or a hydroxyl radical (-OH), and from the cleavage of the aromatic ring.

| Parameter | Typical Condition |

| GC System | Gas chromatograph with a capillary column |

| Column | e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 amu |

High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For phenols, reversed-phase HPLC is the most common approach.

Methodology: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., formic acid or acetic acid) to improve peak shape. Detection can be performed using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region (typically around 270-280 nm).

For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). This allows for the determination of the molecular weight of the eluting compounds and provides structural information through fragmentation analysis, similar to GC-MS.

Expected Findings: The retention of this compound in a reversed-phase HPLC system is influenced by its polarity. The presence of the polar hydroxyl group and the electronegative fluorine atom, along with the nonpolar methyl group and benzene ring, will determine its interaction with the stationary and mobile phases. It is expected to have a moderate retention time under typical reversed-phase conditions. The UV spectrum would show a characteristic absorbance maximum.

| Parameter | Typical Condition |

| HPLC System | High-Performance Liquid Chromatograph |

| Column | e.g., C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| UV Detection Wavelength | ~275 nm |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F functional groups. The position of the O-H stretching vibration can also provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and analysis of the frequency of the scattered light. The Raman spectrum provides information about the vibrational modes of a molecule and is particularly useful for analyzing nonpolar bonds and symmetric vibrations.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

Aromatic C-H stretch: Sharp peaks typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks corresponding to the methyl group, usually found just below 3000 cm⁻¹.

Aromatic C=C stretch: A series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-F stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region. Its exact position can be influenced by the other substituents on the aromatic ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR, Raman |

| C-F Stretch | 1000 - 1300 | IR, Raman |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 3-Fluoro-2-methylphenol. These methods solve approximations of the Schrödinger equation to provide a detailed picture of the electron distribution within the molecule.

DFT calculations are widely used to predict a variety of electronic and reactivity parameters for molecules like this compound. Different combinations of theoretical levels, basis sets, and population analyses can be employed to calculate properties such as partial atomic charges, which are crucial for understanding a molecule's reactivity. xray.czacs.org For substituted phenols, these calculated charges have been shown to correlate well with experimental properties like the acid dissociation constant (pKa). xray.czacs.org

Key reactivity descriptors that can be derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) energy: This parameter is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) energy: This parameter reflects the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to changes in its electron distribution.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index measures the energy stabilization when the system acquires an additional electronic charge from the environment.

The following table illustrates typical reactivity parameters that can be calculated for a molecule like this compound using DFT. Note that these are representative values and the actual calculated values would depend on the specific level of theory and basis set used.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Chemical Softness (S) | Reciprocal of chemical hardness. |

| Electronegativity (χ) | Ability to attract electrons. |

| Electrophilicity Index (ω) | Measure of electrophilic character. |

Quantum chemical calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing transition state structures, researchers can determine the activation energies and reaction mechanisms of various transformations. For instance, in acylation reactions, theoretical calculations can identify the rate-determining step and elucidate the role of specific amino acid residues in an enzyme's active site. semanticscholar.org This level of mechanistic detail is crucial for understanding and optimizing chemical processes.

Molecular Dynamics (MD) Simulations of Fluorinated Systems

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment.

A key application of MD simulations is to study how molecules like this compound interact with biological targets, such as proteins or nucleic acids. These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the molecule to a receptor's active site. For instance, understanding how silver ions interact with the purine (B94841) and pyrimidine (B1678525) bases of DNA can provide insights into their antimicrobial mechanisms. longdom.org Similarly, MD simulations could be used to explore the binding of this compound to a specific enzyme, providing a basis for rational drug design.

Force Field Development for Fluorine-Containing Organic Molecules

A critical component of accurate MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms. The development of reliable force fields for fluorine-containing organic molecules is an active area of research. The unique properties of the fluorine atom, such as its high electronegativity and small size, require careful parameterization to accurately model its interactions.

The process of force field development typically involves:

Quantum chemical calculations: High-level quantum chemical calculations are performed on small, representative molecules to obtain reference data on their geometries, vibrational frequencies, and interaction energies.

Parameter fitting: The force field parameters are then adjusted to reproduce the quantum chemical data as closely as possible.

Validation: The resulting force field is validated by comparing simulation results for a range of properties with experimental data.

The development of accurate force fields is essential for conducting predictive MD simulations of complex systems containing this compound and other fluorinated molecules.

Machine Learning and Artificial Intelligence in Fluorinated Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research, particularly in the synthesis and design of fluorinated compounds like this compound. These computational tools offer the potential to accelerate discovery, optimize reaction conditions, and design novel molecules with desired properties, moving beyond traditional, labor-intensive experimental approaches.

AI-Driven Retrosynthetic Analysis for this compound

For a molecule like this compound, an AI retrosynthesis tool would analyze its structure and identify potential bond disconnections. The AI could suggest various pathways, for instance, starting from 2-methylphenol and introducing the fluorine atom at a late stage, or beginning with a fluorinated benzene (B151609) derivative and building the phenol (B47542) functionality. The AI evaluates each potential step based on known reaction precedents, predicting the likelihood of success and potential byproducts.

| Pathway | Key Disconnection | Proposed Precursors | Relevant Reaction Type |

| 1 | C-F bond | 2-Methylphenol | Electrophilic Fluorination |

| 2 | C-O bond | 3-Fluoro-2-methylaniline | Diazotization and Hydrolysis |

| 3 | C-C bond | 3-Fluorophenol (B1196323) and a methylating agent | Friedel-Crafts Alkylation |

This table is generated for illustrative purposes based on established chemical principles and does not represent the output of a specific AI model.

Predictive Modeling for Reaction Outcomes and Selectivity

A significant challenge in the synthesis of substituted phenols is achieving the desired regioselectivity. In the case of this compound, controlling the position of the fluorine atom relative to the methyl and hydroxyl groups is crucial. Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes, including yields and selectivity, of a given transformation under specific conditions. nih.gov

These predictive models can analyze the subtle electronic and steric effects of the substituents on the aromatic ring to forecast the most likely site of fluorination. For example, a model could predict the ratio of 3-fluoro, 4-fluoro, 5-fluoro, and 6-fluoro isomers when 2-methylphenol is subjected to a particular fluorinating agent. This allows chemists to computationally screen various reagents and conditions to identify those that will maximize the yield of the desired this compound isomer. acs.org

Illustrative Predictive Model for the Fluorination of 2-Methylphenol:

| Fluorinating Reagent | Predicted Major Isomer | Predicted Yield of this compound | Predicted Selectivity (3-fluoro vs. other isomers) |

| Selectfluor | 4-Fluoro-2-methylphenol | Low | 1:5 |

| N-Fluorobenzenesulfonimide | This compound | Moderate | 3:1 |

| Acetyl hypofluorite | 6-Fluoro-2-methylphenol | Low | 1:8 |

This table is a hypothetical representation of predictions from a machine learning model and is intended for illustrative purposes only.

The development of such predictive tools can significantly reduce the number of experiments needed, saving time and resources in the synthesis of specifically substituted fluorinated compounds. nih.gov

High-Throughput Virtual Screening and Molecular Design

High-throughput virtual screening (HTVS) is a computational technique used to assess large libraries of virtual compounds for their potential biological activity or desired properties. nih.gov This approach is particularly valuable in drug discovery and materials science. In the context of this compound, HTVS could be employed to design novel derivatives with enhanced properties.

For instance, if this compound is identified as a scaffold for a particular biological target, HTVS can be used to explore a vast chemical space of potential derivatives. nbinno.com By computationally adding different functional groups to the this compound core, researchers can create a virtual library of millions of related compounds. nih.gov These virtual molecules can then be rapidly screened for their predicted binding affinity to a target protein or for other desirable properties like improved solubility or metabolic stability.

Example of a High-Throughput Virtual Screening Workflow for this compound Derivatives:

| Step | Description | Computational Tools | Outcome |

| 1. Library Generation | Creation of a virtual library of derivatives by adding various substituents to the this compound scaffold. | Cheminformatics toolkits (e.g., RDKit) | A library of 10^6 virtual compounds. |

| 2. Property Prediction | Prediction of key physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | QSAR models, Machine Learning | Filtering of the library to remove compounds with undesirable properties. |

| 3. Docking Simulation | Simulation of the binding of the remaining virtual compounds to a target protein. | Molecular docking software (e.g., AutoDock) | Ranking of compounds based on predicted binding affinity. |

| 4. Hit Selection | Selection of the top-ranked compounds for further investigation. | Data analysis and visualization tools | A list of promising candidate molecules for synthesis and experimental testing. |

This table outlines a general workflow for high-throughput virtual screening and is not specific to a particular research project.

Environmental Fate and Ecotoxicological Research of Fluorinated Phenols

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical is determined by its resistance to degradation processes, which can be abiotic (e.g., photolysis, hydrolysis) or biotic (e.g., microbial degradation). For fluorinated phenols, the stability of the C-F bond and the aromatic ring structure are key factors governing their persistence.

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is a major abiotic pathway for the transformation of organic pollutants in aquatic environments and on surfaces exposed to sunlight. This process can occur through direct absorption of light energy by the pollutant or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).

Research on fluorinated phenols indicates that they can undergo photolysis, although degradation rates and pathways are influenced by factors such as the position of the fluorine atom, pH, and the presence of photosensitizing substances like natural organic matter. Studies on various fluorinated phenol (B47542) isomers have shown that photolysis can lead to the cleavage of the C-F bond, a process known as defluorination, yielding fluoride (B91410) ions. For example, the photoreductive defluorination of monofluorinated phenols has been observed using zinc sulfide (B99878) (ZnS) nanoparticles as a catalyst, with the reaction progress monitored by tracking the production of free fluoride. In direct photolysis without a catalyst, ring-opening products may be formed instead of defluorination.

The rate of photolytic degradation is highly variable. For instance, studies on related halogenated phenols, such as pentachlorophenol, have demonstrated that degradation follows first-order kinetics, with half-lives dependent on the light source and intensity. While specific photolytic data for 3-fluoro-2-methylphenol is scarce, the principles derived from other fluorinated and methylated phenols suggest it would be susceptible to photolytic degradation, particularly through indirect photolysis mediated by hydroxyl radicals.

Table 1: Examples of Photodegradation Studies on Halogenated Phenols This table provides illustrative data from related compounds due to the limited specific data for this compound.

| Compound | System/Conditions | Observed Outcome | Half-life (t½) |

|---|---|---|---|

| 4-Fluorophenol (B42351) | Aqueous solution with ZnS nanoparticles, UV light | Photoreductive defluorination | Not specified |

| Pentachlorophenol | Aqueous solution, 100W light bulb | 95% degradation after 4 hours | ~40-60 minutes |

| 4-Chlorophenol | Aqueous solution, Gamma radiolysis | Degradation via hydroxyl radical attack | Dose-dependent |

| Various Fluorophenols | Aqueous solution, UV light (pH 5, 7, 10), with H₂O₂ or SO₃²⁻ | Formation of various byproducts, defluorination | Condition-dependent |

Biodegradation Mechanisms and Microbial Transformations

Biodegradation by microorganisms is a critical pathway for the removal of organic pollutants from soil and water. The biodegradability of fluorophenols depends on the ability of microbial enzymes to attack the aromatic ring and cleave the C-F bond.

Studies have shown that acclimated activated sludge can effectively degrade monofluorophenols, with the rate of degradation for isomers following the order: 4-fluorophenol > 3-fluorophenol (B1196323) > 2-fluorophenol. This process can result in near-complete defluorination. The primary mechanism involves an initial hydroxylation of the aromatic ring, catalyzed by a phenol hydroxylase or monooxygenase enzyme, to form a fluorocatechol intermediate. For 3-fluorophenol, this step would likely produce 3-fluorocatechol (B141901) or 4-fluorocatechol.

Following the formation of fluorocatechol, the aromatic ring is cleaved by dioxygenase enzymes. This can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. In the case of many fluorophenols, the ring is opened via an ortho-cleavage pathway by catechol 1,2-dioxygenase, leading to the formation of a fluoromuconate. Subsequent enzymatic reactions, including lactonization, facilitate the elimination of the fluoride ion and the channeling of the resulting intermediates into central metabolic pathways like the beta-ketoadipate pathway.

Several bacterial strains have been identified that are capable of degrading fluorophenols, often using them as a sole source of carbon and energy. These include species from genera such as Rhodococcus and Burkholderia. nih.gov These microorganisms possess the specific enzymatic machinery required to overcome the stability of the fluorinated aromatic structure.

Table 2: Microorganisms Involved in the Biodegradation of Fluorinated Aromatic Compounds

| Microorganism | Substrate(s) | Key Metabolic Step/Pathway |

|---|---|---|

| Acclimated Activated Sludge | 2-, 3-, and 4-Fluorophenol | Hydroxylation to fluorocatechol, ortho-cleavage |

| Rhodococcus species | Monofluorophenols | Formation of fluorocatechols and fluoromuconates |

| Burkholderia fungorum FLU100 | Fluorobenzene, 3-Fluorophenol | Mineralization via 3-fluorocatechol |

| Pseudomonas fluorescens | Phenol | Degradation via catechol and meta-ring cleavage |

| Rhizobium sp. | 3-Fluoroaniline | Initial defluorination by monooxygenase |

Bioaccumulation and Biotransformation Studies

Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water, food, and sediment. It is quantified by the bioaccumulation factor (BAF) or the bioconcentration factor (BCF), which relates the concentration in the organism to that in the surrounding environment. Chemicals with high BAF/BCF values are of greater concern as they can be magnified through the food web.